Benzaldehyde, 4-chloro-, hydrazone

Catalog No.
S3353958
CAS No.
52372-80-2
M.F
C7H7ClN2
M. Wt
154.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 4-chloro-, hydrazone

CAS Number

52372-80-2

Product Name

Benzaldehyde, 4-chloro-, hydrazone

IUPAC Name

(4-chlorophenyl)methylidenehydrazine

Molecular Formula

C7H7ClN2

Molecular Weight

154.6 g/mol

InChI

InChI=1S/C7H7ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2

InChI Key

YURDSJGWWXAEBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NN)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN)Cl

Benzaldehyde, 4-chloro-, hydrazone, also known as 4-chlorobenzaldehyde hydrazone or 4-chlorobenzaldehyde azine, is a crystalline organic compound with the molecular formula C7_7H6_6ClN. It has a molecular weight of 187.65 g/mol and a melting point ranging from 176 to 179 °C. This compound is soluble in ethanol and water but insoluble in non-polar organic solvents such as benzene and toluene. Its stability under normal conditions makes it a useful reagent in various chemical applications, although it may decompose when exposed to high temperatures or light .

Benzaldehyde, 4-chloro-, hydrazone can be synthesized through the condensation reaction of 4-chlorobenzaldehyde and hydrazine hydrate. This reaction typically occurs in an alcoholic solvent, such as ethanol, and involves the formation of a hydrazone linkage through the nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde. The general reaction can be represented as follows:

4 Chlorobenzaldehyde+HydrazineBenzaldehyde 4 chloro hydrazone+Water\text{4 Chlorobenzaldehyde}+\text{Hydrazine}\rightarrow \text{Benzaldehyde 4 chloro hydrazone}+\text{Water}

This compound can also undergo various chemical transformations, including oxidation and reduction reactions, depending on the conditions and reagents used .

Research indicates that Benzaldehyde, 4-chloro-, hydrazone exhibits significant biological activities. Notably, it has shown antimicrobial and antifungal properties, making it a candidate for further investigation in drug development. Studies have also explored its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation . The compound's mechanism of action in these biological contexts remains an area of active research.

The primary synthesis method for Benzaldehyde, 4-chloro-, hydrazone involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine hydrate. This process can be optimized by varying factors such as temperature, solvent choice, and reaction time. Alternative methods may include using different carbonyl compounds or modifying the hydrazine structure to yield derivatives with potentially enhanced properties .

General Procedure:

  • Reagents: 4-chlorobenzaldehyde and hydrazine hydrate.
  • Solvent: Ethanol or other suitable solvents.
  • Reaction Conditions: Stirring at room temperature or under reflux conditions for several hours.
  • Isolation: The product can be purified through recrystallization from an appropriate solvent.

Benzaldehyde, 4-chloro-, hydrazone is widely used in scientific research as a reagent for detecting heavy metals and other analytes due to its ability to form colored complexes with metal ions. Additionally, its antimicrobial properties make it suitable for applications in pharmaceuticals and agriculture . The compound's potential in cancer therapy further expands its applicability across various fields.

Studies focusing on the interactions of Benzaldehyde, 4-chloro-, hydrazone with biological targets have revealed insights into its efficacy as an antimicrobial and anticancer agent. These interactions often involve binding to specific enzymes or receptors within microbial cells or tumor cells, leading to inhibition of growth or proliferation. Further research is needed to elucidate the precise molecular mechanisms underlying these interactions .

Benzaldehyde, 4-chloro-, hydrazone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
BenzaldehydeC7_7H6_6OSimple aldehyde without halogen substitution
4-ChlorobenzaldehydeC7_7H5_5ClOContains chlorine but lacks the hydrazone linkage
HydrazineN2_2H4_4A simple diamine without aromatic characteristics
Benzaldehyde, 2-chloro-, hydrazoneC7_7H6_6ClNDifferent positional chlorination on benzene ring
Benzaldehyde, 4-chloro-, azineC14_14H10_10ClN₂Contains two aromatic rings; more complex structure

Benzaldehyde, 4-chloro-, hydrazone is distinct due to its specific combination of a halogenated benzaldehyde structure linked via a hydrazone bond, which imparts unique chemical reactivity and biological activity compared to its analogs .

XLogP3

2.3

Dates

Modify: 2023-08-19

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